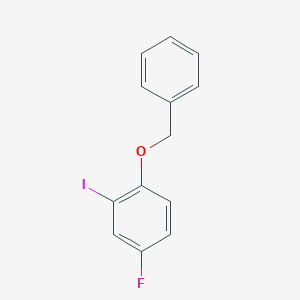

1-(Benzyloxy)-4-fluoro-2-iodobenzene

説明

BenchChem offers high-quality 1-(Benzyloxy)-4-fluoro-2-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-fluoro-2-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-2-iodo-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FIO/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSKIOJZRSRAFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 1-(Benzyloxy)-4-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 1-(Benzyloxy)-4-fluoro-2-iodobenzene

In the landscape of modern medicinal chemistry and organic synthesis, the strategic design of molecular building blocks is paramount to the efficient construction of complex therapeutic agents. 1-(Benzyloxy)-4-fluoro-2-iodobenzene, a halogenated aromatic ether, has emerged as a highly versatile intermediate. Its unique trifunctional substitution pattern—a bulky, protecting benzyloxy group, a reactivity-modulating fluorine atom, and a synthetically versatile iodine atom—provides a powerful scaffold for the elaboration of diverse molecular architectures. This guide offers a comprehensive technical overview of its synthesis, properties, and applications, with a focus on the underlying chemical principles and practical considerations for its use in research and drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(Benzyloxy)-4-fluoro-2-iodobenzene is essential for its effective handling, reaction optimization, and purification.

| Property | Value | Source |

| CAS Number | 200956-97-4 | |

| Molecular Formula | C₁₃H₁₀FIO | |

| Molecular Weight | 328.12 g/mol | |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Purity | Typically ≥95% |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the fluorinated and benzyl rings, as well as a characteristic singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms, with the carbon atoms attached to fluorine and iodine showing characteristic splitting and chemical shifts, respectively.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight. The isotopic pattern of iodine will be observable. Common fragmentation patterns would include the loss of the benzyl group, leading to a stable tropylium cation at m/z 91, and cleavage of the C-I bond.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-O-C ether stretching, C-F stretching, and C-I stretching, in addition to the aromatic C-H and C=C stretching vibrations.[2]

Synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene: A Two-Step Approach

The synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene is logically approached through a two-step sequence: a Williamson ether synthesis to introduce the benzyloxy group, followed by a regioselective electrophilic iodination.

Step 1: Williamson Ether Synthesis of 1-(Benzyloxy)-4-fluorobenzene

The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[3][4][5] In this step, 4-fluorophenol is deprotonated to its corresponding phenoxide, which then acts as a nucleophile, attacking benzyl bromide in an Sₙ2 reaction.

Caption: Williamson Ether Synthesis of 1-(Benzyloxy)-4-fluorobenzene.

Experimental Protocol (Representative):

-

To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium 4-fluorophenoxide.

-

Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-4-fluorobenzene.

Step 2: Electrophilic Iodination of 1-(Benzyloxy)-4-fluorobenzene

The second step involves the regioselective iodination of the electron-rich aromatic ring of 1-(benzyloxy)-4-fluorobenzene. The benzyloxy group is an ortho-, para-director. Since the para position is blocked by the fluorine atom, iodination is directed to the ortho position. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent for activated aromatic rings.[6][7] The reaction may be catalyzed by a Brønsted or Lewis acid to enhance the electrophilicity of the iodine.[8]

Caption: Electrophilic Iodination to yield the final product.

Experimental Protocol (Representative):

-

Dissolve 1-(benzyloxy)-4-fluorobenzene (1.0 eq) in a suitable solvent such as acetonitrile.

-

Add N-iodosuccinimide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated if necessary.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like diethyl ether and wash with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-(benzyloxy)-4-fluoro-2-iodobenzene.

Applications in Drug Discovery and Development

The synthetic utility of 1-(Benzyloxy)-4-fluoro-2-iodobenzene lies in its ability to serve as a versatile precursor for more complex molecules, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly amenable to such transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[9] 1-(Benzyloxy)-4-fluoro-2-iodobenzene can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to generate biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.[10][11] The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of alkynyl moieties, which are present in various biologically active compounds, including some antiviral and anticancer agents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12] This reaction allows for the introduction of a variety of amine-containing substituents at the 2-position of the benzene ring, providing access to a diverse array of aniline derivatives that are key intermediates in the synthesis of many pharmaceuticals.

Caption: Versatility of 1-(Benzyloxy)-4-fluoro-2-iodobenzene in cross-coupling reactions.

Safety and Handling

As with all halogenated aromatic compounds, 1-(Benzyloxy)-4-fluoro-2-iodobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(Benzyloxy)-4-fluoro-2-iodobenzene stands as a testament to the power of strategic molecular design in modern organic synthesis. Its unique combination of a protecting group, a reactivity-modulating fluorine atom, and a versatile iodine handle makes it an invaluable building block for the synthesis of complex, high-value molecules. A thorough understanding of its synthesis, properties, and reactivity in cross-coupling reactions empowers researchers in drug discovery and development to efficiently construct novel therapeutic agents with potentially enhanced pharmacological profiles.

References

- J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Accessed March 12, 2026.

- Organic Chemistry Portal. N-Iodosuccinimide (NIS). Organic Chemistry Portal. Accessed March 12, 2026.

- Pearson. Show how you would use the Williamson ether synthesis to prepare... Pearson. Accessed March 12, 2026.

- The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. Accessed March 12, 2026.

- Oakwood Chemical. N-Iodosuccinimide. Oakwood Chemical. Accessed March 12, 2026.

- J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Accessed March 12, 2026.

- Copies of 1H, 13C, 19F NMR spectra. Accessed March 12, 2026.

- PubChem. 4-Fluoroiodobenzene. PubChem. Accessed March 12, 2026.

- Synthonix. Alcohol to Ether using Williamson synthesis (O-Alkylation). Synthonix. Accessed March 12, 2026.

- Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Benchchem. Accessed March 12, 2026.

- Benchchem. N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. Benchchem. Accessed March 12, 2026.

- Journal of the Chemical Society of Pakistan. ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. J. Chem. Soc. Pak. Published February 17, 2025.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Fluoro-3-iodobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Published March 8, 2026.

- Mass Spectrometry and Infrared Spectroscopy 13±1 CChhaapptteerr 1133. Accessed March 12, 2026.

- Google Patents. CN104230682A - Method for preparing alkoxy iodobenzene.

- Benchchem. A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. Benchchem. Accessed March 12, 2026.

- Spartan Molecular Modeling. QM analyses of Electrophilic Aromatic Iodination-Magical Power of Quantum Mechanics-Chemistry. Spartan Molecular Modeling. Accessed March 12, 2026.

- ChemicalBook. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR spectrum. ChemicalBook. Accessed March 12, 2026.

- Tokyo Chemical Industry Co., Ltd. Electrophilic Iodinating Reagent. TCI Chemicals. Accessed March 12, 2026.

- Benchchem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. Benchchem. Accessed March 12, 2026.

- Benchchem. Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis. Benchchem. Accessed March 12, 2026.

- ResearchGate. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.

- DiVA portal. Synthesis of bioactive compounds. DiVA. Accessed March 12, 2026.

- Beilstein Journals. BJOC - Design and synthesis of bioactive molecules. Beilstein Journals. Accessed March 12, 2026.

- NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0307510). NP-MRD. Accessed March 12, 2026.

- Chemistry LibreTexts. 11: Infrared Spectroscopy and Mass Spectrometry. Chemistry LibreTexts. Published May 30, 2020.

- ChemicalBook. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum. ChemicalBook. Accessed March 12, 2026.

- ResearchGate. Synthesis of 18F‐labelled biphenyls via SUZUKI cross‐coupling with 4‐[18F]fluoroiodobenzene.

- PMC. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC. Accessed March 12, 2026.

- PubMed. Synthesis and anti-influenza virus activity of dihydrofuran-fused perhydrophenanthrenes with a benzyloxy-type side-chain. PubMed. Published February 15, 2010.

- Benchchem. Mass Spectrometry of 2-(benzyloxy)-4-bromo-1-fluorobenzene: An In-depth Technical Guide. Benchchem. Accessed March 12, 2026.

- PMC. Bioorthogonal Suzuki–Miyaura Cross-linking: Transforming Responsive Hydrogels into Permanent Polymer Networks. PMC. Published November 10, 2025.

- Pharma Excipients. Modelling and synthesis of pharmaceutical processes: moving from batch to continuous. Pharma Excipients. Published December 23, 2016.

- ResearchGate. Synthesis and anti-influenza virus activity of dihydrofuran-fused perhydrophenanthrenes with a benzyloxy-type side-chain.

- Benchchem. Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. Benchchem. Accessed March 12, 2026.

- Chemical Science (RSC Publishing). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Chemical Science. Accessed March 12, 2026.

- PubMed. 3'-(4-(Benzyloxy)phenyl)-1'-phenyl-5-(heteroaryl/aryl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-carboxamides as EGFR kinase inhibitors: Synthesis, anticancer evaluation, and molecular docking studies. PubMed. Published April 15, 2020.

- PubMed. Synthesis and in Vitro Evaluation of the Anti-Viral Activity of N-[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkylcarboxamides. PubMed. Published November 15, 2006.

- Thieme. 4. 13C NMR Spectroscopy. Thieme. Accessed March 12, 2026.

- YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry: Part 2 of 2. YouTube. Published November 2, 2015.

- Acta Pharmaceutica Sinica B. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Pharmaceutica Sinica B. Published July 21, 2022.

- MDPI. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Published October 30, 2024.

- European Journal of Chemistry. Design, synthesis, anticancer evaluation and molecular docking of new V600EBRAF inhibitors derived from pyridopyrazinone. European Journal of Chemistry. Accessed March 12, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]

- 5. jk-sci.com [jk-sci.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. N-Iodosuccinimide [oakwoodchemical.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Electrophilic Iodinating Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

1-(Benzyloxy)-4-fluoro-2-iodobenzene molecular weight

An In-Depth Technical Guide to 1-(Benzyloxy)-4-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Benzyloxy)-4-fluoro-2-iodobenzene is a trifunctional aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and advanced materials. Its unique substitution pattern—comprising a bulky, protecting-group-like benzyloxy ether, a reactivity-modulating fluorine atom, and a synthetically labile iodine atom—offers a powerful platform for regioselective chemical transformations. This guide provides a comprehensive technical overview of its core physicochemical properties, logical synthetic pathways, detailed spectroscopic characterization, chemical reactivity, and critical safety protocols. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their discovery and development workflows.

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These data points are critical for reaction stoichiometry, analytical characterization, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀FIO | [1][2] |

| Molecular Weight | 328.12 g/mol | [1][2] |

| CAS Number | 200956-97-4 | [1] |

| Appearance | Expected to be a solid or oil, consistent with similar halogenated aromatic ethers. | N/A |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Insoluble in water. | N/A |

| Purity | Commercially available at ≥95% purity. | [1] |

Synthesis and Mechanistic Insights

While commercially available, understanding the synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene provides crucial insights into potential impurities and alternative derivatization strategies. A logical and robust approach is the Williamson ether synthesis, starting from the commercially available 4-fluoro-2-iodophenol.

Synthetic Rationale

The Williamson ether synthesis is selected for its high efficiency and reliability in forming aryl ethers. The strategy involves two key steps:

-

Deprotonation: The phenolic proton of 4-fluoro-2-iodophenol is acidic and can be readily removed by a suitable base to form a potent nucleophile, the phenoxide anion. A strong, non-nucleophilic base like Sodium Hydride (NaH) is ideal as it drives the reaction to completion by releasing hydrogen gas, an irreversible process.

-

Nucleophilic Substitution: The resulting phenoxide attacks an electrophilic benzyl source, typically benzyl bromide. This proceeds via an SN2 mechanism, where the phenoxide displaces the bromide leaving group to form the desired C-O ether bond.

Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add dry, anhydrous Tetrahydrofuran (THF, 50 mL).

-

Reagent Addition: Add 4-fluoro-2-iodophenol (1.0 eq, 2.38 g, 10 mmol). Stir until fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 0.44 g, 11 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide salt may result in a thicker slurry.

-

Alkylation: Re-cool the mixture to 0 °C. Add benzyl bromide (1.05 eq, 1.25 mL, 10.5 mmol) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis of the target compound.

Spectroscopic Characterization

Unambiguous characterization is essential for validating the successful synthesis and purity of the target compound. While a dedicated spectrum for this exact molecule is not publicly available, its expected NMR signatures can be reliably predicted based on established principles and data from structural analogs.[3][4][5][6]

Expected NMR Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features and Rationale |

| ¹H NMR | ~7.3-7.5 (m, 5H)~7.0-7.2 (m, 1H)~6.8-7.0 (m, 2H)~5.1 (s, 2H) | 7.3-7.5: Multiplet corresponding to the 5 protons of the benzyl group.Aromatic Region (6.8-7.2): Complex multiplets for the three protons on the substituted phenyl ring, influenced by F and I atoms.5.1: A characteristic singlet for the two benzylic (-O-CH₂-Ph) protons. |

| ¹³C NMR | ~155-160 (d)~136 (s)~127-129 (m)~115-125 (m)~90-100 (d)~71 (s) | 155-160: Carbon attached to Fluorine (C-F), split into a doublet by the ¹JCF coupling.136: Quaternary carbon of the benzyl group attached to the CH₂.127-129: Carbons of the benzyl ring.115-125: Aromatic carbons of the fluoro-iodo-phenyl ring.90-100: Carbon attached to Iodine (C-I).71: Benzylic carbon (-O-C H₂-Ph). |

| ¹⁹F NMR | ~ -110 to -120 | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. The chemical shift is characteristic for a fluorine atom on an electron-rich aromatic ring.[6] |

Analytical Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified product.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher). Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-(Benzyloxy)-4-fluoro-2-iodobenzene stems from the orthogonal reactivity of its functional groups. The C-I bond is the primary site for synthetic manipulation, making it a valuable precursor for creating more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an excellent substrate for a wide range of cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[7] These reactions are cornerstones of modern medicinal chemistry for constructing biaryl and aryl-heteroatom linkages common in drug molecules.[8][9]

-

Role of Fluorine: The fluorine atom can enhance the metabolic stability of the final molecule and often improves binding affinity to biological targets through favorable electrostatic interactions.[8][10]

-

Role of Benzyloxy Group: The benzyloxy group can be retained in the final product or can serve as a protecting group for a phenol, which can be deprotected later in the synthesis (e.g., via catalytic hydrogenation) to reveal a free hydroxyl group for further functionalization.

Application Example: Suzuki-Miyaura Coupling

A common application is the Suzuki-Miyaura coupling to form a biaryl structure, a privileged scaffold in many approved drugs.

Caption: Suzuki coupling using the title compound as a substrate.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chemicals like 1-fluoro-2-iodobenzene provide a strong basis for handling protocols.[11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[11][14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

1-(Benzyloxy)-4-fluoro-2-iodobenzene is a synthetically valuable building block with well-defined physicochemical properties. Its strategic arrangement of functional groups enables its use in a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This makes it a key intermediate for the synthesis of complex molecules targeted for pharmaceutical and materials science applications. A thorough understanding of its synthesis, characterization, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

Avantor. 1-(Benzyloxy)-4-fluoro-2-iodobenzene ≥95%. 1

-

Sigma-Aldrich. 1-(Benzyloxy)-4-chloro-2-fluoro-3-iodobenzene. 15

-

Royal Society of Chemistry. Supporting Information for a relevant publication. 16

-

Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Fluoro-2-iodobenzene. 11

-

Chemspace. 1-(benzyloxy)-2,4-difluoro-3-iodobenzene. 17

-

CymitQuimica. SAFETY DATA SHEET. 13

-

ChemicalBook. 1-Fluoro-4-iodobenzene - Safety Data Sheet.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET: 1-Fluoro-2-iodobenzene. 12

-

PubChem. 1-(Benzyloxy)-4-iodobenzene. 18

-

ChemScene. 2-(Benzyloxy)-1-fluoro-4-iodobenzene. 2

-

BenchChem. Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs. 3

-

BenchChem. A Technical Guide to 4-(Benzyloxy)-2-bromo-1-fluorobenzene: Properties, Synthesis, and Applications. 8

-

ChemicalBook. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR spectrum. 4

-

MDPI. Synthesis of Diiodo-Functionalized Benzo[b]furans via Electrophilic Iodocyclization. 19

-

ChemicalBook. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum. 5

-

SpectraBase. 4-Fluoroiodobenzene - Optional[19F NMR]. 6

-

Google Patents. US4788354A - Method for the synthesis of iodobenzene. 20

-

PubMed. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. 9

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Fluoro-3-iodobenzene in Modern Pharmaceutical Synthesis. 7

-

Chem-Impex. 1,4-Difluoro-2-iodobenzene. 10

-

ChemicalBook. 1,4-DICHLORO-2-IODOBENZENE(29682-41-5) 1H NMR spectrum. 21

Sources

- 1. avantorsciences.com [avantorsciences.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Fluoro-2-iodobenzene(348-52-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Fluoro-3-iodobenzene(1121-86-4) 1H NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 1-Fluoro-4-iodobenzene - Safety Data Sheet [chemicalbook.com]

- 15. 1-(Benzyloxy)-4-chloro-2-fluoro-3-iodobenzene [sigmaaldrich.com]

- 16. rsc.org [rsc.org]

- 17. 1-(benzyloxy)-2,4-difluoro-3-iodobenzene - C13H9F2IO | CSSB06447291549 [chem-space.com]

- 18. 1-(Benzyloxy)-4-iodobenzene | C13H11IO | CID 519671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. US4788354A - Method for the synthesis of iodobenzene - Google Patents [patents.google.com]

- 21. 1,4-DICHLORO-2-IODOBENZENE(29682-41-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1-(Benzyloxy)-4-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-4-fluoro-2-iodobenzene is a substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the benzyloxy, fluoro, and iodo substituents on the benzene ring provides multiple reactive sites and modulates the electronic properties of the molecule, making it a valuable building block for the construction of novel compounds with desired biological activities or material properties.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 1-(benzyloxy)-4-fluoro-2-iodobenzene. As direct experimental spectra for this specific compound are not widely available in the public domain, this guide presents predicted spectral data, supported by a thorough interpretation based on the analysis of structurally related analogs and fundamental NMR principles. Furthermore, a detailed, field-proven protocol for its synthesis via Williamson ether synthesis is provided, along with a standard methodology for NMR data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for 1-(benzyloxy)-4-fluoro-2-iodobenzene were generated using reputable online prediction tools. The data is summarized in the tables below.

Table 1: Predicted ¹H NMR Data for 1-(Benzyloxy)-4-fluoro-2-iodobenzene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | dd | 1H | Ar-H (H-3) |

| ~7.40 - 7.30 | m | 5H | Ar-H (benzyl) |

| ~7.15 | dd | 1H | Ar-H (H-5) |

| ~6.90 | ddd | 1H | Ar-H (H-6) |

| ~5.10 | s | 2H | O-CH₂ |

Table 2: Predicted ¹³C NMR Data for 1-(Benzyloxy)-4-fluoro-2-iodobenzene

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 (d) | C-4 |

| ~154.0 | C-1 |

| ~136.5 | Ar-C (benzyl, ipso) |

| ~130.0 (d) | C-3 |

| ~128.7 | Ar-CH (benzyl) |

| ~128.2 | Ar-CH (benzyl) |

| ~127.5 | Ar-CH (benzyl) |

| ~118.0 (d) | C-5 |

| ~115.0 (d) | C-6 |

| ~90.0 | C-2 |

| ~71.0 | O-CH₂ |

Spectral Interpretation and Rationale

The interpretation of the predicted NMR spectra is based on the electronic effects of the substituents and comparison with experimental data from analogous compounds.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is predicted to show three distinct signals for the protons on the substituted benzene ring and a multiplet for the protons of the benzyl group.

-

Aromatic Protons (Substituted Ring):

-

The proton at the C-3 position (H-3) is expected to be the most downfield-shifted aromatic proton of this ring system due to the deshielding effects of the adjacent iodine and the through-space deshielding from the benzyloxy group. It is predicted to appear as a doublet of doublets (dd) due to coupling with H-5 (meta, ⁴JHF) and H-6 (para, ⁵JHH).

-

The proton at the C-5 position (H-5) is predicted to be a doublet of doublets (dd) due to ortho coupling with H-6 (³JHH) and meta coupling to the fluorine at C-4 (⁴JHF).

-

The proton at the C-6 position (H-6) is expected to be the most upfield-shifted proton on this ring, appearing as a doublet of doublet of doublets (ddd) due to ortho coupling with H-5 (³JHH), meta coupling with H-3 (⁴JHH), and ortho coupling to the fluorine at C-4 (³JHF).

-

-

Benzyl Group Protons:

-

The five protons of the phenyl ring of the benzyloxy group are expected to appear as a complex multiplet in the range of 7.40-7.30 ppm, a characteristic region for monosubstituted benzene rings.[1]

-

The two benzylic protons (O-CH₂) are predicted to resonate as a singlet around 5.10 ppm. The singlet nature arises from the absence of adjacent protons. This chemical shift is typical for benzylic protons attached to an oxygen atom.

-

A useful comparison for the aromatic region is the experimental ¹H NMR spectrum of 1-fluoro-2-iodobenzene . The reported chemical shifts for this compound are approximately 7.71, 7.28, 7.03, and 6.87 ppm.[2] The introduction of the benzyloxy group at C-1 in our target molecule is expected to cause a general upfield shift for the ortho and para protons (H-3 and H-5) due to its electron-donating nature through resonance.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum is expected to show nine distinct signals for the aromatic carbons and one for the benzylic carbon.

-

Aromatic Carbons (Substituted Ring):

-

The carbon attached to the fluorine atom (C-4) is predicted to have the most downfield chemical shift and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF).

-

The carbon bearing the benzyloxy group (C-1) will also be significantly downfield-shifted.

-

The carbon attached to the iodine atom (C-2) is expected to be shifted significantly upfield due to the "heavy atom effect" of iodine.

-

The remaining aromatic carbons (C-3, C-5, and C-6) will show characteristic chemical shifts and C-F coupling patterns.

-

-

Benzyl Group Carbons:

-

The ipso-carbon of the benzyl group's phenyl ring is predicted around 136.5 ppm.

-

The other aromatic carbons of the benzyl group will appear in the typical aromatic region of ~127-129 ppm.

-

The benzylic carbon (O-CH₂) is expected to resonate around 71.0 ppm.

-

The following diagram illustrates the predicted ¹H and ¹³C NMR chemical shifts on the molecular structure.

Caption: Predicted ¹H and ¹³C NMR chemical shifts for 1-(Benzyloxy)-4-fluoro-2-iodobenzene.

Synthetic Protocol: Williamson Ether Synthesis

The synthesis of 1-(benzyloxy)-4-fluoro-2-iodobenzene can be reliably achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This involves the reaction of the corresponding phenoxide with an alkyl halide. In this case, 4-fluoro-2-iodophenol is reacted with benzyl bromide in the presence of a base.

Step 1: Synthesis of 4-Fluoro-2-iodophenol

The starting material, 4-fluoro-2-iodophenol, can be synthesized from 2-fluorophenol.

Experimental Protocol:

-

To a stirred solution of 2-fluorophenol (1.0 eq) in concentrated ammonia, add iodine (1.0 eq) in a single portion at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Remove the solvent by evaporation under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic phase sequentially with a 5% sodium bisulfite solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4-fluoro-2-iodophenol.[4]

Step 2: Synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene

Experimental Protocol:

-

To a solution of 4-fluoro-2-iodophenol (1.0 eq) in a suitable polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide ion.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(benzyloxy)-4-fluoro-2-iodobenzene.

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for 1-(Benzyloxy)-4-fluoro-2-iodobenzene.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for structural elucidation, the following experimental protocol is recommended.

Instrumentation:

-

A high-resolution NMR spectrometer with a field strength of 400 MHz or higher.

Sample Preparation:

-

Dissolve 5-10 mg of purified 1-(benzyloxy)-4-fluoro-2-iodobenzene in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range that covers all expected proton signals (e.g., 0 to 10 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0 to 180 ppm).

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

Conclusion

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 1-(benzyloxy)-4-fluoro-2-iodobenzene. By leveraging predictive tools and drawing comparisons with structurally similar molecules, a detailed and scientifically grounded interpretation of the expected NMR data has been presented. The inclusion of a robust synthetic protocol and a standardized method for NMR data acquisition further enhances the practical utility of this guide for researchers in organic synthesis, drug discovery, and materials science. This document serves as a valuable resource for the characterization and utilization of this important chemical intermediate.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

University of Regensburg. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

ResearchGate. Proton NMR spectrum of 4-benzyloxy toluene. [Link]

-

Organic Syntheses. Iodobenzene. [Link]

-

UCL. H NMR Spectroscopy. [Link]

-

Revista Colombiana de Química. Ultra-fast hybrid method for predicting chemical shifts of ¹³C. [Link]

-

The Royal Society of Chemistry. Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

ACS Publications. 1H NMR Study of a Chiral Argentivorous Molecule/Ag+ Complex: Assignment of Proton Signals of Four Aromatic Rings with Slightly Different Environments. [Link]

-

PubChem. m-(Benzyloxy)toluene. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. 1-(benzyloxy)-4-methoxybenzene. [Link]

-

ResearchGate. 1H NMR and 13C NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

-

Organic Syntheses Procedure. Iodobenzene. [Link]

-

Thieme. 4. 13C NMR Spectroscopy. [Link]

-

Journal of Chemical Education. Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ResearchGate. 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

European Patent Office. Process for preparing fluorobenzene. [Link]

-

SpectraBase. p-Benzyloxyanisole - Optional[1H NMR] - Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene, a halogenated aromatic ether with significance as a versatile building block in medicinal chemistry and materials science. The structural characterization and purity assessment of such intermediates are critical checkpoints in the drug development pipeline.[1][2][3] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, enabling precise molecular weight determination, empirical formula confirmation, and detailed structural elucidation through fragmentation analysis.[4][5] This document details optimized methodologies, discusses the rationale behind instrumental choices, predicts fragmentation pathways under various ionization techniques, and provides actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

1-(Benzyloxy)-4-fluoro-2-iodobenzene (C₁₃H₁₀FIO) is a key synthetic intermediate whose structural integrity directly impacts the quality and viability of downstream products. Its multi-substituted aromatic ring, featuring a bulky benzyloxy group and two different halogen atoms (fluorine and iodine), presents a unique analytical challenge. Mass spectrometry is the cornerstone technique for confirming the identity and purity of such molecules.[4] It provides definitive data on molecular weight and elemental composition, which are essential for regulatory filings and ensuring the reproducibility of synthetic pathways.[1] This guide serves as a practical, in-depth resource for developing and validating robust MS methods for this specific analyte.

Physicochemical Properties & Analytical Considerations

Understanding the molecule's properties is the foundation of method development. Key characteristics of 1-(Benzyloxy)-4-fluoro-2-iodobenzene relevant to mass spectrometry are summarized below.

Table 1: Physicochemical Properties of 1-(Benzyloxy)-4-fluoro-2-iodobenzene

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₁₃H₁₀FIO | Defines the exact mass and isotopic pattern. |

| Monoisotopic Mass | 340.9757 Da | The target mass for high-resolution mass spectrometry (HRMS) confirmation. |

| Average Molecular Weight | 341.12 g/mol | Used for calculating solution concentrations. |

| Polarity | Semi-polar / Non-polar | Influences choice of ionization source (e.g., EI, APCI, or ESI with appropriate solvent). |

| Key Structural Features | Aryl-ether, C-I bond, C-F bond, Benzyl group | These features dictate the primary fragmentation pathways. The C-I and benzylic C-O bonds are relatively weak and prone to cleavage.[6] |

Core Methodology: From Sample to Spectrum

A successful analysis hinges on a logical workflow encompassing sample preparation, appropriate ionization, and high-fidelity mass analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of a synthetic intermediate like 1-(Benzyloxy)-4-fluoro-2-iodobenzene.

Caption: Standard experimental workflow for MS analysis.

Ionization Source Selection: A Critical Choice

The choice of ionization technique is paramount and depends on the desired information (molecular weight vs. fragmentation) and the sample introduction method.

-

Electron Ionization (EI): Best suited for volatile and thermally stable compounds, typically coupled with Gas Chromatography (GC-MS). EI is a "hard" ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint.[7] This is highly valuable for unambiguous library matching and structural elucidation. The C-I bond is the weakest in the molecule and is expected to cleave readily under EI conditions.[6]

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for Liquid Chromatography (LC-MS). ESI is suitable for semi-polar molecules and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] This is the preferred method for confirming molecular weight.

-

Causality: For 1-(Benzyloxy)-4-fluoro-2-iodobenzene, which has limited basic sites for protonation, ESI efficiency can be enhanced by using acidic mobile phases (e.g., containing formic acid).[9] However, caution is warranted, as formic acid can sometimes induce in-source deiodination of aromatic compounds.[10][11]

-

-

Atmospheric Pressure Chemical Ionization (APCI): An alternative for compounds with lower polarity that are not easily ionized by ESI. APCI is also a soft ionization technique that is well-suited for LC-MS analysis.

Spectral Interpretation: Decoding the Fragmentation

The true power of mass spectrometry lies in the structural information gleaned from fragmentation patterns.

Predicted Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI (typically 70 eV), the molecular ion [C₁₃H₁₀FIO]⁺• (m/z 341) will undergo characteristic cleavages. The most probable fragmentations are driven by the cleavage of the weakest bonds and the formation of stable ions.

Table 2: Predicted Major Fragment Ions (EI-MS)

| m/z (Nominal) | Proposed Fragment Ion | Formula | Notes |

| 341 | [M]⁺• (Molecular Ion) | [C₁₃H₁₀FIO]⁺• | The parent radical cation. |

| 214 | [M - C₇H₇]⁺ | [C₆H₃FIO]⁺ | Loss of the benzyl radical via cleavage of the benzylic C-O bond. |

| 127 | [I]⁺ | [I]⁺ | Cleavage of the C-I bond, forming an iodine cation.[6] |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Base Peak. Formation of the highly stable tropylium ion. This is a hallmark of benzyl-containing compounds.[12] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CH₂ from the benzyl moiety. |

Fragmentation Pathway Diagram (EI)

The relationships between these key fragments can be visualized as a fragmentation cascade.

Sources

- 1. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]

- 2. Growing Importance of Mass Spectrometry from Drug Discovery through Commercialization and Life Cycle Management | Coriolis Pharma [coriolis-pharma.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. skpharmteco.com [skpharmteco.com]

- 5. Mass spectrometry innovations in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Technical Guide: Key Identifiers and Applications of 1-(Benzyloxy)-4-fluoro-2-iodobenzene

In the realm of modern medicinal chemistry, the strategic selection of halogenated building blocks dictates the efficiency of downstream lead optimization. 1-(Benzyloxy)-4-fluoro-2-iodobenzene is a privileged, orthogonally reactive scaffold. By combining an easily functionalized iodo-handle, a metabolically stabilizing fluoro-substituent, and a robust benzyloxy protecting group, this molecule serves as a critical node in the synthesis of complex active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative breakdown of its chemical identifiers, mechanistic synthesis, and field-proven protocols for downstream application.

Core Chemical Identifiers & Structural Properties

Accurate compound identification is the bedrock of reproducible research. The following quantitative data and structural identifiers have been validated for 1-(Benzyloxy)-4-fluoro-2-iodobenzene[1] and its primary precursor[2].

Table 1: Core Chemical Identifiers & Physical Properties

| Identifier / Property | Value | Source / Rationale |

| IUPAC Name | 1-(Benzyloxy)-4-fluoro-2-iodobenzene | Standard Nomenclature |

| CAS Registry Number | 200956-97-4 | [1] |

| Molecular Formula | C₁₃H₁₀FIO | [1] |

| Molecular Weight | 328.12 g/mol | [1] |

| SMILES String | O(Cc1ccccc1)c2ccc(F)cc2I | Derived via structural mapping |

| Precursor CAS | 2713-29-3 (4-Fluoro-2-iodophenol) | [2] |

| Storage Conditions | 2-8°C, Inert Atmosphere, Dark | [3] |

| Purity Standard | ≥95% (Research Grade) | [1] |

Mechanistic Synthesis & Upstream Precursors

The most efficient route to synthesize 1-(Benzyloxy)-4-fluoro-2-iodobenzene is via a Williamson ether synthesis utilizing 4-Fluoro-2-iodophenol[2].

Fig 1. Williamson ether synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene.

Self-Validating Protocol: Williamson Ether Synthesis

As an application scientist, I emphasize that protocols must be designed with built-in causality and verification checkpoints to ensure high fidelity.

Table 2: Reaction Optimization Parameters

| Parameter | Selected Condition | Causality / Rationale |

| Base | K₂CO₃ (1.5 equiv) | Mild enough to prevent dehalogenation of the iodo-group; strong enough for phenol deprotonation. |

| Solvent | Anhydrous DMF | Polar aprotic nature maximizes phenoxide nucleophilicity for the SN2 displacement. |

| Temperature | 80°C | Overcomes steric activation energy for benzylic substitution without causing thermal degradation. |

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-iodophenol (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 equiv). Causality: The heterogeneous mixture must be stirred for 15 minutes prior to alkylation to ensure complete deprotonation and formation of the highly nucleophilic phenoxide anion.

-

Alkylation: Introduce Benzyl Bromide (1.1 equiv) dropwise via syringe at room temperature. Causality: Dropwise addition controls the exothermic nature of the initial alkylation, minimizing polyalkylation or solvent degradation side reactions.

-

Thermal Activation: Heat the reaction mixture to 80°C under an inert argon atmosphere for 12 hours.

-

Validation Checkpoint: Prior to workup, perform Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the highly polar phenolic precursor (lower Rf) and the emergence of a UV-active, less polar spot (higher Rf) validates complete conversion.

-

Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Downstream Applications in Drug Development

The true value of 1-(Benzyloxy)-4-fluoro-2-iodobenzene lies in its orthogonal reactivity . The iodine atom at the C2 position is highly susceptible to oxidative addition by Palladium(0) catalysts, making it an ideal candidate for cross-coupling reactions. Meanwhile, the benzyloxy group at C1 acts as a robust protecting group that survives harsh basic coupling conditions, and the fluorine at C4 blocks cytochrome P450-mediated metabolic oxidation in final drug candidates.

Fig 2. Divergent downstream functionalization exploiting the iodo-handle.

Protocol: General Suzuki-Miyaura Coupling

-

Catalyst Assembly: Combine 1-(Benzyloxy)-4-fluoro-2-iodobenzene (1.0 equiv), an aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a Schlenk tube.

-

Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 ratio). Causality: The biphasic system ensures solubility of both the organic substrates and the inorganic base required for the transmetalation step.

-

Reaction: Heat at 90°C for 8 hours. The massive atomic radius of iodine ensures rapid oxidative addition, allowing the reaction to proceed at lower temperatures compared to bromo- or chloro-arenes.

-

Deprotection (Optional): Following purification of the coupled product, the benzyloxy group can be cleanly cleaved using Pd/C and H₂ gas (1 atm) in Methanol to reveal the free phenol for further derivatization.

Analytical Characterization Standards

To ensure the integrity of 1-(Benzyloxy)-4-fluoro-2-iodobenzene before deploying it in multi-step syntheses, the following analytical validations must be met:

-

LC-MS: A distinct isotopic pattern for the iodinated compound must be observed. The expected mass transition is [M+H]⁺ = 329.1 m/z.

-

¹H NMR (CDCl₃): Look for the characteristic benzylic methylene singlet near δ 5.1 ppm, integrating to 2 protons. The aromatic region will display a complex multiplet integrating to 8 protons (5 from the benzyl ring, 3 from the central fluoro-iodo-arene).

-

¹⁹F NMR: A single distinct peak should be observed, confirming the presence of the C4 fluorine atom without degradation.

References

-

LookChem. "4-Fluoro-2-iodophenol (CAS 2713-29-3)". Source: LookChem. URL:[Link]

Sources

Application Notes and Protocols: Synthesis of 1-(Benzyloxy)-4-fluoro-2-iodobenzene via Directed ortho-Metalation (DoM)

Abstract

This document provides a comprehensive guide for the synthesis of 1-(benzyloxy)-4-fluoro-2-iodobenzene, a valuable building block in pharmaceutical and materials science research. The methodology leverages the power and regioselectivity of Directed ortho-Metalation (DoM), a cornerstone of modern synthetic organic chemistry. We present a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and critical safety considerations for handling the organometallic reagents involved. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this efficient synthetic route.

Introduction

Directed ortho-metalation (DoM) has emerged as a powerful and highly regioselective strategy for the functionalization of aromatic rings.[1][2] This technique overcomes the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[1] In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[2][3] This generates a stabilized aryllithium intermediate that can be trapped with a wide range of electrophiles to introduce a desired functional group with high precision.[1]

The benzyloxy group is an effective DMG, capable of directing the lithiation of the aromatic ring. The target molecule, 1-(benzyloxy)-4-fluoro-2-iodobenzene, is a key intermediate in the synthesis of various complex organic molecules. The presence of the iodo and fluoro substituents provides orthogonal handles for further chemical transformations, such as cross-coupling reactions.

Mechanism and Rationale

The DoM reaction proceeds through a well-established mechanism. The oxygen atom of the benzyloxy group in 1-(benzyloxy)-4-fluorobenzene acts as a Lewis base, coordinating to the Lewis acidic lithium atom of the n-butyllithium (n-BuLi) base.[1][3] This coordination brings the highly basic butyl group into close proximity to the ortho proton, leading to its abstraction and the formation of a thermodynamically stable five-membered ring-like intermediate. This "complex-induced proximity effect" is the key to the high regioselectivity of the reaction.[3]

The resulting aryllithium species is then quenched with an electrophile, in this case, iodine, to yield the desired 2-iodo product. The fluorine atom at the 4-position serves to activate the aromatic ring towards deprotonation and can influence the electronic properties of the final product.

Figure 1: Reaction mechanism for the synthesis of 1-(benzyloxy)-4-fluoro-2-iodobenzene via DoM.

Experimental Protocol

Materials and Reagents

| Chemical Name | Formula | MW ( g/mol ) | CAS No. | Hazards |

| 1-(Benzyloxy)-4-fluorobenzene | C₁₃H₁₁FO | 202.23 | 377-51-5 | Irritant |

| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 109-72-8 | Pyrophoric, Corrosive[4][5] |

| Iodine | I₂ | 253.81 | 7553-56-2 | Harmful, Irritant |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Flammable, Irritant |

| Saturated Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 12125-02-9 | Irritant |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | Low Hazard |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Low Hazard |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Low Hazard |

Safety Precautions: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen).[6][7][8] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[4][6] All glassware must be oven- or flame-dried before use to remove any traces of water.[8]

Equipment Setup

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Argon or nitrogen gas inlet

-

Low-temperature thermometer

-

Syringes and needles

-

Addition funnel (optional)

-

Dry ice/acetone bath

Figure 2: Diagram of the experimental setup for the Directed ortho-Metalation reaction.

Step-by-Step Procedure

-

Preparation: Assemble and flame-dry the three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and septa. Allow the apparatus to cool to room temperature under a stream of argon or nitrogen.

-

Reaction Setup: To the flask, add 1-(benzyloxy)-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF) (to make a ~0.2 M solution).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiating Agent Addition: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Metalation: Stir the reaction mixture at -78 °C for 1 hour. The solution may turn from colorless to a pale yellow or orange, indicating the formation of the aryllithium species.

-

Electrophilic Quench: In a separate, dry flask, dissolve iodine (1.2 eq) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C via syringe or cannula.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-(benzyloxy)-4-fluoro-2-iodobenzene as a solid or oil.

Results and Discussion

The directed ortho-metalation and subsequent iodination of 1-(benzyloxy)-4-fluorobenzene is a highly efficient and regioselective reaction.

Expected Yield: 75-90%

Characterization: The structure of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting:

-

Low Yield: This can be due to the presence of moisture in the reaction setup or reagents. Ensure all glassware is thoroughly dried and anhydrous solvents are used. The quality of the n-butyllithium is also crucial; it should be titrated prior to use to determine its exact molarity.

-

Formation of Side Products: If the reaction is allowed to warm prematurely after the addition of n-BuLi, side reactions such as the anionic Fries rearrangement can occur. Maintaining a low temperature until the electrophile is added is critical.[9]

Conclusion

The directed ortho-metalation of 1-(benzyloxy)-4-fluorobenzene followed by iodination is a reliable and scalable method for the synthesis of 1-(benzyloxy)-4-fluoro-2-iodobenzene. This protocol provides a detailed and practical guide for researchers in the field of organic synthesis. The high regioselectivity and efficiency of the DoM reaction make it a valuable tool for the construction of complex, functionalized aromatic molecules.

References

-

Wikipedia. Directed ortho metalation. [Link]

-

Organic Chemistry Portal. Directed Ortho Metalation (DOM). [Link]

-

University of Rochester. Directed (ortho) Metallation. [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

-

Scribd. Directed Ortho Metalation Guide. [Link]

-

Fortunak, J. M. On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium. The Journal of Organic Chemistry. [Link]

-

University of Arkansas Environmental Health and Safety. STANDARD OPERATING PROCEDURE n-Butyllithium. [Link]

-

YouTube. nbutyl lithium safety. [Link]

-

Myers, A. G. Research Group, Harvard University. Directed Ortho Metalation. [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. Directed Ortho Metalation [organic-chemistry.org]

- 3. baranlab.org [baranlab.org]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. enhs.uark.edu [enhs.uark.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. uwindsor.ca [uwindsor.ca]

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-(Benzyloxy)-4-fluoro-2-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in both academic and industrial settings, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on the application of a specific and highly useful substrate: 1-(benzyloxy)-4-fluoro-2-iodobenzene. This molecule is a valuable building block for several reasons. The iodine atom provides a highly reactive site for the Suzuki-Miyaura coupling, generally showing higher reactivity than corresponding bromides or chlorides.[4] The fluorine atom can impart desirable properties to the final product, such as increased metabolic stability and enhanced binding affinity to biological targets.[5] Finally, the benzyloxy group serves as a stable protecting group for a phenol, which can be deprotected in subsequent synthetic steps to reveal a crucial pharmacophore.[1] The strategic placement of these functionalities makes 1-(benzyloxy)-4-fluoro-2-iodobenzene an attractive starting material for the synthesis of complex biaryl and heteroaryl structures.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl iodide, in this case, 1-(benzyloxy)-4-fluoro-2-iodobenzene. The palladium inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate.[4] This is often the rate-determining step of the reaction.[6]

-

Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9] This "ate" complex is significantly more reactive towards the Pd(II) intermediate.[8]

-

Reductive Elimination : The final step involves the two organic groups on the palladium center coupling together to form the new carbon-carbon bond of the desired biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of 1-(benzyloxy)-4-fluoro-2-iodobenzene with a variety of boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Equipment

-

1-(Benzyloxy)-4-fluoro-2-iodobenzene

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)

-

Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Palladium compounds can be toxic and should be handled with care.[11]

-

Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Dioxane is a suspected carcinogen.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

-

Be aware that Suzuki-Miyaura reactions can be exothermic, especially on a larger scale.[12][13]

Step-by-Step Methodology

-

Reaction Setup : To a Schlenk flask or sealed reaction vial, add 1-(benzyloxy)-4-fluoro-2-iodobenzene (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).

-

Solvent Addition : Add the anhydrous solvent (e.g., 5-10 mL of 1,4-dioxane) and degassed water (if using an aqueous base system). The solvent volume should be sufficient to create a stirrable mixture.

-

Degassing : Seal the flask or vial and degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes. Alternatively, perform three freeze-pump-thaw cycles. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[11]

-

Reaction : Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the required duration (typically 2-24 hours).

-

Monitoring : Monitor the reaction's progress by TLC until the starting material is consumed.[11]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

-

Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 25 mL).[11]

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization : Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.

Experimental workflow for the Suzuki-Miyaura coupling.

Key Reaction Parameters and Optimization

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. The table below summarizes some common choices and their rationale.

| Parameter | Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | The choice of catalyst and ligand is crucial for reactivity. For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.[3] |

| Boronic Acid/Ester | Arylboronic acids, heteroarylboronic acids, boronate esters (e.g., pinacol esters) | Boronic acids are widely available.[14] Boronate esters can offer improved stability and are less prone to protodeboronation.[15] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for less reactive substrates. The choice of base can significantly impact the reaction rate and yield.[8][16] |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂O | The solvent system must be able to dissolve the reactants and facilitate the reaction. Aprotic polar solvents are common. The addition of water is often necessary to dissolve the inorganic base. |

| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion. Microwave heating can sometimes be used to accelerate the reaction. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Ensure proper degassing to prevent catalyst deactivation.[11] Use a fresh catalyst or a different catalyst/ligand system.- Switch to a stronger base such as K₃PO₄ or Cs₂CO₃.[11]- Increase the reaction temperature. |

| Protodeboronation | - The boronic acid is replaced by a hydrogen atom. | - Use anhydrous solvents or a base like KF.[11]- Consider using a more stable boronate ester instead of the boronic acid. |

| Homocoupling | - Formation of a biaryl product from two boronic acid molecules. | - This side reaction is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. |

| Difficult Purification | - Byproducts are difficult to separate from the desired product. | - Optimize the stoichiometry of the reactants. Using a slight excess of the boronic acid can help drive the reaction to completion and simplify purification. |

Conclusion

The Suzuki-Miyaura cross-coupling of 1-(benzyloxy)-4-fluoro-2-iodobenzene is a powerful and versatile method for synthesizing a wide array of substituted biaryl and heteroaryl compounds. These products serve as valuable intermediates in the development of new pharmaceuticals and advanced materials.[1][17] By understanding the reaction mechanism and carefully optimizing the experimental conditions, researchers can effectively utilize this reaction to construct complex molecular architectures with high efficiency and control.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Angewandte Chemie International Edition. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

World Wide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Wikipedia. Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Chemical Science. Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Retrieved from [Link]

-

Organic Process Research & Development. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

-

Chemistry Teacher. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

-

MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

National Center for Biotechnology Information. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

-